(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane
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Overview
Description
(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: is a chemical compound characterized by a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Fluorination: Starting from a phenol derivative, the compound can be synthesized by sequential bromination and fluorination reactions.
Methoxylation: The phenyl ring can be functionalized with a methoxy group through methylation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, fluorine, and methoxy groups to the phenyl ring, followed by the introduction of the trimethylsilane group. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It may bind to specific receptors, influencing cellular signaling pathways.
Molecular Interactions: The compound can interact with other molecules, altering their behavior and function.
Comparison with Similar Compounds
(3-Bromo-2-fluoro-6-methoxyphenyl)trimethylsilane: is compared with similar compounds such as:
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
3-Bromo-2-fluoro-6-methoxybenzaldehyde
(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Uniqueness: The uniqueness of This compound
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-methoxyphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(11)9(12)10(8)14(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVIWZHLRFGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrFOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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